![molecular formula C18H22N4O B2357468 1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-333878は、分子式がC₁₉H₂₄N₄O₃である化学化合物です。
化学反応の分析
WAY-333878は、次のような様々な種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応は、ある原子または原子団を別の原子または原子団に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
科学的研究の応用
WAY-333878は、次のような幅広い科学研究における応用があります。
化学: 様々な有機合成反応の試薬として使用されます。
生物学: 真核生物の寿命を変化させる可能性について研究されています。
医学: 潜在的な治療的応用を探るための研究が進行中です。
作用機序
WAY-333878の作用機序には、特定の分子標的および経路との相互作用が関与します。 正確な作用機序の詳細については限られていますが、真核生物の寿命を変化させる可能性のある特定の生物学的プロセスに影響を与えることが知られています .
類似化合物との比較
WAY-333878は、化学構造と性質において他の類似化合物と比較することができます。類似の化合物には、次のようなものがあります。
WAY-100635: 選択的なセロトニン受容体拮抗薬。
WAY-267464: バソプレシン受容体作動薬。
WAY-181187: ドーパミン受容体拮抗薬。
準備方法
WAY-333878の調製には、いくつかの合成経路と反応条件が関与します。 正確な合成経路や工業生産方法の詳細については、一般的に公開されている情報では入手できません。 通常、このような化合物は、制御された条件下で特定の試薬と触媒を用いた一連の有機反応によって合成されます .
特性
IUPAC Name |
1-tert-butyl-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12-6-7-13(2)14(8-12)10-21-11-19-16-15(17(21)23)9-20-22(16)18(3,4)5/h6-9,11H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZRPHSJBKVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2357389.png)
![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
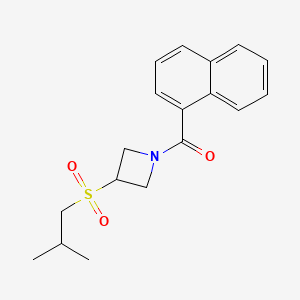
![3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester](/img/structure/B2357396.png)

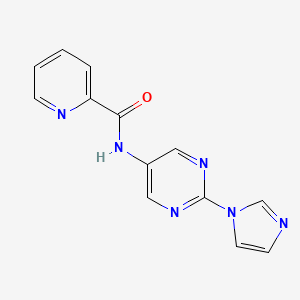
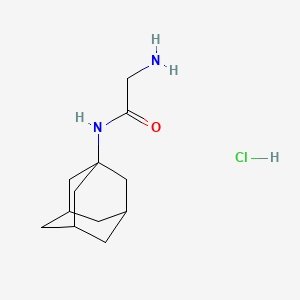


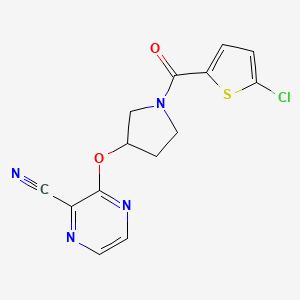
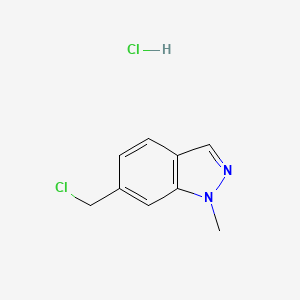
![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
